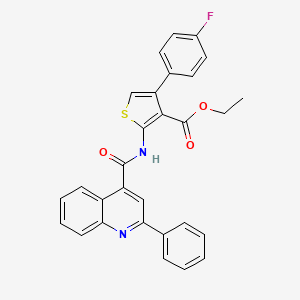
Ethyl 4-(4-fluorophenyl)-2-(2-phenylquinoline-4-carboxamido)thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 4-(4-fluorophenyl)-2-(2-phenylquinoline-4-carboxamido)thiophene-3-carboxylate is a useful research compound. Its molecular formula is C29H21FN2O3S and its molecular weight is 496.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 4-(4-fluorophenyl)-2-(2-phenylquinoline-4-carboxamido)thiophene-3-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antiproliferative properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thiophene ring , a quinoline moiety , and a carboxamide functional group , which contribute to its unique biological profile. The presence of the fluorophenyl group is particularly noteworthy, as fluorine substitution can enhance metabolic stability and influence the compound's interaction with biological targets.
Antiproliferative Properties
Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines, including breast and colon cancer cells. These findings suggest its potential as a lead compound for cancer therapy.
In vitro studies have shown that the compound can inhibit cell proliferation effectively, with IC50 values indicating its potency in suppressing the growth of cancer cells. The mechanism of action may involve the induction of apoptosis and the inhibition of specific signaling pathways associated with cancer cell survival.
The exact mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may interact with certain enzymes or receptors involved in cancer pathways. Techniques such as molecular docking and surface plasmon resonance are being employed to elucidate these interactions further.
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes key features and activities of related compounds:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| This compound | Contains a fluorophenyl group | Antiproliferative activity | Fluorine substitution enhances metabolic stability |
| Ethyl 4,5-dimethyl-2-(4-nitrobenzamido)thiophene-3-carboxylate | Nitro group substitution | Anticancer properties | Nitro group may enhance reactivity |
| Methyl 4-ethyl-5-methyl-2-(2-phenylquinoline-4-amido)thiophene-3-carboxylate | Contains an ethyl group | Potentially similar biological effects | Ethyl vs. methyl substitution affects solubility |
Case Studies and Research Findings
Several studies have focused on the biological evaluation of quinoline derivatives, including those related to this compound. For example:
- Anticancer Activity : A study evaluated the anticancer properties of various quinoline derivatives, revealing that compounds with similar structures exhibited significant cytotoxicity against breast cancer cell lines (MCF-7) and colon cancer cells (HT-29). The study highlighted the importance of functional groups in modulating biological activity .
- Mechanistic Insights : Research utilizing high-throughput screening identified small molecules that induce Oct3/4 expression, suggesting potential applications in stem cell biology and regenerative medicine . While not directly linked to the compound , these findings underscore the relevance of quinoline derivatives in diverse biological contexts.
- Inhibition Studies : Other studies have demonstrated that certain quinoline derivatives act as selective inhibitors of cyclooxygenase enzymes (COX), which are implicated in inflammatory processes and cancer progression . This suggests that this compound could also exhibit anti-inflammatory properties worth exploring.
Properties
IUPAC Name |
ethyl 4-(4-fluorophenyl)-2-[(2-phenylquinoline-4-carbonyl)amino]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H21FN2O3S/c1-2-35-29(34)26-23(18-12-14-20(30)15-13-18)17-36-28(26)32-27(33)22-16-25(19-8-4-3-5-9-19)31-24-11-7-6-10-21(22)24/h3-17H,2H2,1H3,(H,32,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXSRTFLNFFSSFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)F)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H21FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














